{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethanesulfinyl}acetonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-((cyanomethyl)sulfinyl)acetate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl acetate with a cyanomethyl sulfoxide derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction conditions often require moderate heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2-((cyanomethyl)sulfinyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under an inert atmosphere.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the primary amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 2-((cyanomethyl)sulfinyl)acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including as an anticonvulsant and anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-((cyanomethyl)sulfinyl)acetate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The sulfinyl group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acetate: Lacks the cyano and sulfinyl groups, making it less reactive.
2,5-Dioxopyrrolidin-1-yl acrylate: Contains an acrylate group instead of the cyanomethyl sulfinyl group, leading to different reactivity and applications.
2,5-Dioxopyrrolidin-1-yl (2,5-dichlorobenzoyl)glycyl-L-leucinate: A more complex derivative with additional functional groups, used in targeted protein degradation
Uniqueness
2,5-Dioxopyrrolidin-1-yl 2-((cyanomethyl)sulfinyl)acetate is unique due to the presence of both cyano and sulfinyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .
Properties
CAS No. |
59875-82-0 |
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Molecular Formula |
C8H8N2O5S |
Molecular Weight |
244.23 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(cyanomethylsulfinyl)acetate |
InChI |
InChI=1S/C8H8N2O5S/c9-3-4-16(14)5-8(13)15-10-6(11)1-2-7(10)12/h1-2,4-5H2 |
InChI Key |
WNBTTWGMLHBHAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CS(=O)CC#N |
Origin of Product |
United States |
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